- Synthesis of potential related compounds of Cefdinir, ARKIVOC (Gainesville, 2006, (15), 22-27

Cas no 934986-48-8 (Cefdinir Sulfoxide)

Cefdinir Sulfoxide 化学的及び物理的性質

名前と識別子

-

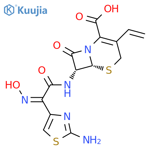

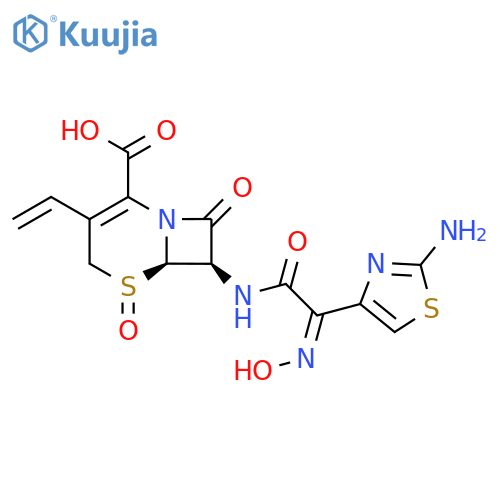

- Cefdinir Sulfoxide

- Cefdinir CP impurity D

- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide (ACI)

- (6R,7R)-7-((Z)-2-(2-aMinothiazol-4-yl)-2-(hydroxyiMino)acetaMido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide

- FR3XDX48ME

- 934986-48-8

- SCHEMBL5325547

- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide

- (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-, 5-oxide, (6R,7R)-

-

- インチ: 1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-,27?/m1/s1

- InChIKey: DCYIMCVRWITTJO-VDXAKPFFSA-N

- SMILES: S1(CC(C=C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(/C(/C1=CSC(N)=N1)=N\O)=O)=O)=O

計算された属性

- 精确分子量: 411.03072550g/mol

- 同位素质量: 411.03072550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 氢键受体数量: 11

- 重原子数量: 27

- 回転可能化学結合数: 5

- 複雑さ: 812

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: -0.4

- トポロジー分子極性表面積: 223

じっけんとくせい

- 密度みつど: 2.0±0.1 g/cm3

- ゆうかいてん: NA

- Boiling Point: NA

Cefdinir Sulfoxide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | C242690-100mg |

Cefdinir Sulfoxide |

934986-48-8 | 100mg |

$ 1777.00 | 2023-09-08 | ||

| Biosynth | JMB98648-100 mg |

Cefdinir sulfoxide |

934986-48-8 | 100MG |

$1,109.00 | 2023-01-04 | ||

| TRC | C242690-10mg |

Cefdinir Sulfoxide |

934986-48-8 | 10mg |

$ 230.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-504732-10 mg |

Cefdinir Sulfoxide, |

934986-48-8 | 10mg |

¥2,858.00 | 2023-07-11 | ||

| Biosynth | JMB98648-50 mg |

Cefdinir sulfoxide |

934986-48-8 | 50mg |

$693.00 | 2023-01-04 | ||

| Biosynth | JMB98648-5 mg |

Cefdinir sulfoxide |

934986-48-8 | 5mg |

$144.40 | 2023-01-04 | ||

| Biosynth | JMB98648-25 mg |

Cefdinir sulfoxide |

934986-48-8 | 25mg |

$433.25 | 2023-01-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-504732-10mg |

Cefdinir Sulfoxide, |

934986-48-8 | 10mg |

¥2858.00 | 2023-09-05 | ||

| Biosynth | JMB98648-10 mg |

Cefdinir sulfoxide |

934986-48-8 | 10mg |

$231.00 | 2023-01-04 |

Cefdinir Sulfoxide 合成方法

Synthetic Circuit 1

1.2 Reagents: Peracetic acid ; 30 min, 2 - 5 °C; 2 h, 2 - 5 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; 1 h, pH 2.8, 2 - 5 °C

Synthetic Circuit 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

- Preparation of cefdinir impurity D, China, , ,

Synthetic Circuit 3

- Preparation method of cefdinir impurity B having improved national quality standard, China, , ,

Cefdinir Sulfoxide Raw materials

Cefdinir Sulfoxide Preparation Products

Cefdinir Sulfoxide 関連文献

-

1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

Cefdinir Sulfoxideに関する追加情報

Introduction to Cefdinir Sulfoxide (CAS No. 934986-48-8)

Cefdinir Sulfoxide, a derivative of the widely used antibiotic Cefdinir, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. With the CAS number 934986-48-8, this molecule has garnered attention for its potential applications in treating resistant bacterial infections and its unique chemical properties. This article delves into the compound's structure, synthesis, pharmacological effects, and the latest research findings that highlight its importance in modern medicine.

The chemical structure of Cefdinir Sulfoxide is characterized by a sulfoxide group attached to the β-lactam ring of Cefdinir. This modification introduces a new level of reactivity and stability to the molecule, making it an attractive candidate for further pharmacological exploration. The sulfoxide group is known to enhance the binding affinity to bacterial enzymes, thereby improving the efficacy of the antibiotic against resistant strains.

Recent studies have focused on the synthesis of Cefdinir Sulfoxide using advanced organic chemistry techniques. Researchers have reported efficient synthetic routes that minimize side reactions and maximize yield. These methods often involve the oxidation of Cefdinir at specific positions, leading to the formation of the sulfoxide derivative. The use of catalytic systems such as transition metals has been particularly effective in achieving high selectivity and purity.

The pharmacological profile of Cefdinir Sulfoxide has been extensively studied in recent years. Unlike its parent compound, Cefdinir Sulfoxide exhibits enhanced activity against Gram-negative bacteria, which are known to develop resistance to traditional cephalosporins. This property makes it a promising candidate for treating infections caused by multidrug-resistant bacteria. Additionally, preclinical studies have shown that Cefdinir Sulfoxide has a favorable pharmacokinetic profile, with good absorption and distribution throughout the body.

One of the most exciting areas of research involving Cefdinir Sulfoxide is its potential use in combination therapies. By pairing it with other antibiotics or alternative therapeutic agents, researchers aim to develop treatment regimens that can overcome bacterial resistance more effectively. Preliminary results suggest that such combinations can lead to synergistic effects, reducing the required dosage and minimizing side effects.

The development of novel antibiotics is crucial in addressing the growing threat of antibiotic resistance. Cefdinir Sulfoxide represents a significant step forward in this effort, offering a new tool in the fight against bacterial infections. Its unique chemical structure and promising pharmacological properties make it a compound worth further investigation and potential clinical application.

As research continues, we can expect to see more detailed insights into the mechanisms of action of Cefdinir Sulfoxide and its derivatives. Understanding these mechanisms will not only enhance our ability to use this compound effectively but also provide valuable information for developing new antibiotics in the future. The collaboration between chemists, biologists, and clinicians will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, Cefdinir Sulfoxide (CAS No. 934986-48-8) is a promising compound with significant potential in modern medicine. Its unique structure, enhanced activity against resistant bacteria, and favorable pharmacokinetic profile make it an attractive candidate for further research and development. As we continue to face challenges posed by antibiotic resistance, compounds like Cefdinir Sulfoxide offer hope for innovative solutions and improved patient care.

934986-48-8 (Cefdinir Sulfoxide) Related Products

- 1564452-03-4(4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)

- 28294-47-5(Acetyl Acetosyringone)

- 1806532-05-7(3-Iodo-4-nitro-2-(trifluoromethyl)pyridine)

- 1316222-38-4(N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine)

- 55794-85-9(N-butyl-3-methylcyclohexan-1-amine)

- 2152645-00-4(2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 2228084-55-5(2,2-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)cyclopropylmethanol)

- 2171975-14-5(tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)

- 24885-45-8(Phenol, 2-iodo-6-methyl-)

- 2137692-38-5(2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol)